N-[(1Z)-3-{methyl[2-(pyridin-2-yl)ethyl]amino}-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
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Overview
Description
N~1~-[(Z)-1-({METHYL[2-(2-PYRIDYL)ETHYL]AMINO}CARBONYL)-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a pyridyl group, a thienyl group, and a benzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(Z)-1-({METHYL[2-(2-PYRIDYL)ETHYL]AMINO}CARBONYL)-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE typically involves multi-step organic synthesis. One common route includes:
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Formation of the Pyridyl Ethyl Amine Intermediate
Starting Materials: 2-bromopyridine and ethylamine.
Reaction Conditions: The reaction is carried out under reflux in the presence of a base such as potassium carbonate to form 2-(2-pyridyl)ethylamine.
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Coupling with Methyl Isocyanate
Starting Materials: 2-(2-pyridyl)ethylamine and methyl isocyanate.
Reaction Conditions: The coupling reaction is performed under an inert atmosphere, typically using a solvent like dichloromethane, to yield the methylcarbamoyl derivative.
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Formation of the Thienyl Ethenyl Intermediate
Starting Materials: 2-thiophenecarboxaldehyde and a suitable Wittig reagent.
Reaction Conditions: The Wittig reaction is conducted to form the (Z)-2-(2-thienyl)-1-ethenyl intermediate.
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Final Coupling Reaction
Starting Materials: The methylcarbamoyl derivative and the (Z)-2-(2-thienyl)-1-ethenyl intermediate.
Reaction Conditions: The final coupling is performed under mild conditions, often using a palladium-catalyzed cross-coupling reaction to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific sites of the molecule that are targeted.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions to prevent side reactions.
Products: Reduction can yield amine derivatives or reduced forms of the thienyl and pyridyl groups.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar solvents with or without catalysts.
Products: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, N1-[(Z)-1-({METHYL[2-(2-PYRIDYL)ETHYL]AMINO}CARBONYL)-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, N1-[(Z)-1-({METHYL[2-(2-PYRIDYL)ETHYL]AMINO}CARBONYL)-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a promising lead compound for new drug candidates.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of N1-[(Z)-1-({METHYL[2-(2-PYRIDYL)ETHYL]AMINO}CARBONYL)-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
N~1~-[(Z)-1-({METHYL[2-(2-PYRIDYL)ETHYL]AMINO}CARBONYL)-2-(2-FURYL)-1-ETHENYL]BENZAMIDE: Similar structure but with a furan ring instead of a thienyl ring.
N~1~-[(Z)-1-({METHYL[2-(2-PYRIDYL)ETHYL]AMINO}CARBONYL)-2-(2-PHENYL)-1-ETHENYL]BENZAMIDE: Similar structure but with a phenyl ring instead of a thienyl ring.
Uniqueness
The uniqueness of N1-[(Z)-1-({METHYL[2-(2-PYRIDYL)ETHYL]AMINO}CARBONYL)-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE lies in its combination of the pyridyl, thienyl, and benzamide moieties. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H21N3O2S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[(Z)-3-[methyl(2-pyridin-2-ylethyl)amino]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H21N3O2S/c1-25(14-12-18-10-5-6-13-23-18)22(27)20(16-19-11-7-15-28-19)24-21(26)17-8-3-2-4-9-17/h2-11,13,15-16H,12,14H2,1H3,(H,24,26)/b20-16- |
InChI Key |
GJWIDUJTWWDAOD-SILNSSARSA-N |
Isomeric SMILES |
CN(CCC1=CC=CC=N1)C(=O)/C(=C/C2=CC=CS2)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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